

Technical Guide: Physicochemical Properties of 5-Amino-7-azaindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-7-azaindole

Cat. No.: B019720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of **5-Amino-7-azaindole** (also known as 1H-pyrrolo[2,3-b]pyridin-5-amine), a key intermediate in pharmaceutical synthesis. This document outlines the available data, details relevant experimental methodologies, and presents a logical workflow for its chemical synthesis.

Core Physicochemical Data

The melting point of **5-Amino-7-azaindole** has been reported in scientific literature, with slight variations depending on the synthetic route and purity of the final compound. A boiling point for this compound has not been reported, likely due to its tendency to decompose at elevated temperatures before reaching a boiling state under standard atmospheric pressure.

Property	Value	Source
Melting Point	127–129 °C	[1]
Melting Point (Literature Value)	130.5–131.5 °C	[1]
Melting Point (Alternative Synthesis)	118–121 °C	[1]
Boiling Point	Data not available	[2]

Experimental Protocols

Determination of Melting Point

The melting point of **5-Amino-7-azaindole** is typically determined using the capillary melting point method. This standard procedure for organic solids provides a melting range, which is indicative of the compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities will lead to a depressed and broader melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]
- Capillary tubes (sealed at one end)[3]
- Thermometer[3]
- Spatula[4]
- Mortar and pestle (for sample preparation)[5]

Procedure:

- Sample Preparation: A small amount of the crystalline **5-Amino-7-azaindole** is finely ground to a powder.[6]
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[3][6]
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[5]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This

range is reported as the melting point.[3][4]

Synthesis Workflow

5-Amino-7-azaindole is a valuable building block in medicinal chemistry. One common synthetic route begins with the commercially available 2-amino-5-nitropyridine. The following diagram illustrates a logical workflow for this synthesis.

[Click to download full resolution via product page](#)

Synthesis of **5-Amino-7-azaindole**.

This diagram outlines a multi-step synthesis that involves an initial iodination of the starting material, followed by a Sonogashira coupling to introduce an alkyne functional group. A key step is the microwave-assisted cyclization to form the azaindole ring system, which is subsequently reduced to yield the final **5-Amino-7-azaindole** product.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 100960-07-4|5-Amino-7-azaindole|BLD Pharm [bldpharm.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. byjus.com [byjus.com]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-Amino-7-azaindole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019720#5-amino-7-azaindole-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com